4-Fluorophenyl isothiocyanate
Overview
Description
4-Fluorophenyl isothiocyanate is a chemical compound used in various synthetic and analytical chemistry applications. Its unique structural features contribute to its reactivity and utility in synthesizing novel organic compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of 4-Fluorophenyl isothiocyanate involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good products. This process is characterized by its efficiency and the high yields of the resulting compounds, which are further used in a range of chemical transformations (Saeed et al., 2011).
Molecular Structure Analysis
The molecular and conformational properties of 4-Fluorophenyl isothiocyanate derivatives have been extensively analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal that the carbonyl and thiourea groups in the molecule adopt an almost planar configuration, which is stabilized by intramolecular hydrogen bonding, contributing to its chemical reactivity and physical properties (Saeed et al., 2011).
Scientific Research Applications
Synthesis of Novel Compounds : 4-Fluorophenyl isothiocyanate is used in the synthesis of new chemical entities, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which are characterized for their structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).
Development of Inhibitors : It serves as a precursor for producing N,N′-disubstituted thioureas, which are target-oriented inhibitors of human soluble epoxide hydrolase (hsEH), indicating potential medicinal applications (Pitushkin, Burmistrov, & Butov, 2018).
Fluorescent Labeling in Biochemistry : Utilized in the creation of fluorescent Edman reagents for automated solid phase-sequencing, offering high detection sensitivity and clean microsequencing patterns (Salnikow, Palacz, & Wittmann-Liebold, 1987).
Production of Fluorescent Dyes : Used in synthesizing functionalized fluorescent dyes, such as Boranil fluorophores, which have applications in luminescence and labeling experiments (Frath, Azizi, Ulrich, & Ziessel, 2012).
Radiochemical Applications : Synthesized as 4-([F-18]fluoromethyl)phenyl isothiocyanate for labeling oligonucleotides, demonstrating its use in the field of radiochemistry (Hedberg & Långstrom, 1997).
Liquid Crystal Technology : Applied in the synthesis of fluorosubstituted phenyltolanes with NCS, CN, and F groups, contributing to the development of high birefringence nematic mixtures for photonic applications (Dziaduszek, Dąbrowski, Urban, Garbat, Glushchenko, & Czupryński, 2017).
Electrostatic Potential Analysis : Employed in studies on Molecular Electrostatic Potential (MEP) and HOMO-LUMO band gap of isomers, highlighting its role in computational chemistry (Silvarajoo, Osman, Kamarudin, Razali, Yusoff, Bhat, Rozaini, & Juahir, 2020).
Investigation of Mesogenic Properties : Used to synthesize compounds with fluoroisothiocyanatobiphenyl moiety to study their mesomorphic properties, informing material science research (Dąbrowski, Dziaduszek, Garbat, Filipowicz, Urban, Gauza, & Sasnouski, 2010).
Safety And Hazards
4-Fluorophenyl isothiocyanate is classified as a skin corrosive, skin sensitizer, and respiratory sensitizer . It is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-fluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUJHJMCQQYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061768 | |
Record name | p-Fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl isothiocyanate | |
CAS RN |
1544-68-9 | |
Record name | 4-Fluorophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1544-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-4-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-4-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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